molecular formula C29H24N4O2 B11992771 5-(4-(Benzyloxy)phenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303104-72-5

5-(4-(Benzyloxy)phenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11992771
CAS No.: 303104-72-5
M. Wt: 460.5 g/mol
InChI Key: XDXKDJJAQNLQJD-TWKHWXDSSA-N
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Description

5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 1-(naphthalen-1-yl)ethylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrazole precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both benzyloxy and naphthyl groups, which contribute to its distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

CAS No.

303104-72-5

Molecular Formula

C29H24N4O2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H24N4O2/c1-20(25-13-7-11-22-10-5-6-12-26(22)25)30-33-29(34)28-18-27(31-32-28)23-14-16-24(17-15-23)35-19-21-8-3-2-4-9-21/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-20+

InChI Key

XDXKDJJAQNLQJD-TWKHWXDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3)/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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